C5 Methylation Lipophilicity Shift
Inclusion of the methyl group at the pyrazole C5 position in 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide increases calculated lipophilicity compared to the des-methyl analog 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. Specifically, the target compound exhibits an XLogP3-AA value of -1.4 [1], while the analogous compound without the C5 methyl (CID 91654365) shows an XLogP3-AA of -1.7 [2]. This ΔXLogP of +0.3 units, though moderate, is meaningful within the flat SAR landscape often encountered in fragment-based drug discovery, where subtle lipophilicity adjustments can dramatically influence membrane permeability and non-specific binding.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.4 |
| Comparator Or Baseline | 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide (CID 91654365): XLogP3-AA = -1.7 |
| Quantified Difference | ΔXLogP3-AA = +0.3 (target compound more lipophilic) |
| Conditions | Computed property using XLogP3 3.0 algorithm, as reported by PubChem |
Why This Matters
This quantifiable lipophilicity difference provides a predictable basis for tuning ADME properties in a lead optimization series, where even small ΔXLogP shifts correlate with changes in logD, permeability, and metabolic clearance.
- [1] PubChem. (2025). 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, CID 86775244. Computed XLogP3-AA = -1.4. View Source
- [2] PubChem. (2025). 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, CID 91654365. Computed XLogP3-AA = -1.7. View Source
